![molecular formula C20H18ClN3O B2759833 2-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide CAS No. 1396810-02-8](/img/structure/B2759833.png)
2-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a pyrroloimidazole ring, and an acetamide group . These features suggest that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of its atoms and the arrangement of its functional groups. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could increase its solubility in polar solvents .Scientific Research Applications
Organocatalysis
This compound can serve as an organocatalyst due to its imidazole ring, which is a well-known motif in catalysis. Organocatalysts are small organic molecules that accelerate chemical reactions without the need for metal-based catalysts. They are particularly useful in creating chiral environments for asymmetric synthesis . The presence of the pyrrolo[1,2-a]imidazole structure in the compound suggests it could be used to catalyze various chemical reactions, including but not limited to Michael additions, aldol reactions, and Mannich reactions.
Kinetic Resolution
The chiral centers within the compound’s structure make it a candidate for use in kinetic resolution processes. Kinetic resolution is a method to separate enantiomers based on their different reaction rates. This compound could be used to resolve racemic mixtures of other chiral compounds, potentially yielding enantiomerically pure products .
Pharmaceutical Research
Compounds with the pyrrolo[1,2-a]imidazole skeleton have been explored for their pharmaceutical properties. This particular compound could be investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it might interact with biological targets such as enzymes or receptors .
Material Science
In material science, the compound’s rigid structure and potential for hydrogen bonding can be exploited in the design of new materials. It could be used as a building block for creating polymers with specific properties or as a ligand in metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .
Chemical Education
Due to its interesting structure and reactivity, this compound can be used in educational settings to teach advanced organic synthesis techniques. It can serve as a practical example to demonstrate concepts such as nucleophilic catalysis, chiral synthesis, and kinetic resolution in university-level organic chemistry courses .
Synthetic Methodology Development
Researchers can use this compound to develop new synthetic methodologies. Its structure allows for various functionalization reactions, which can be used to create a wide array of derivatives. These derivatives can then be tested for different activities, leading to the discovery of new reactions or synthetic pathways .
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-17-8-2-1-5-14(17)12-20(25)23-16-7-3-6-15(11-16)18-13-22-19-9-4-10-24(18)19/h1-3,5-8,11,13H,4,9-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOXQHVFGLMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

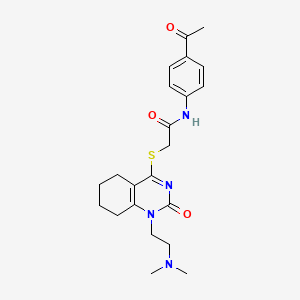
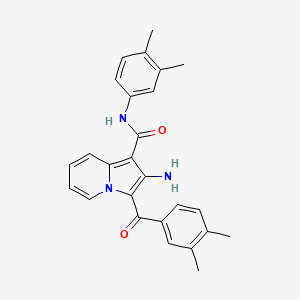
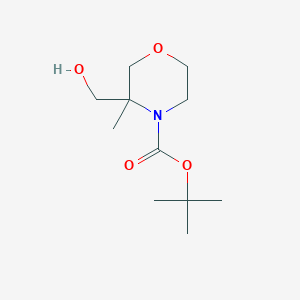
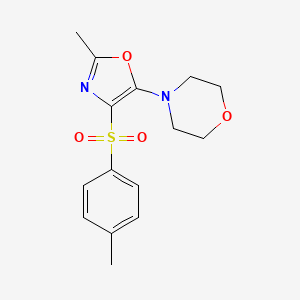
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)
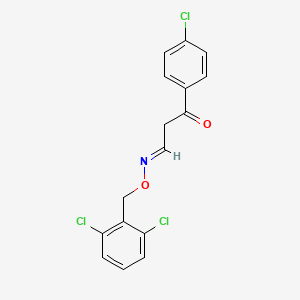

![2-Chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride](/img/structure/B2759763.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2759764.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate](/img/structure/B2759767.png)
![1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2759768.png)
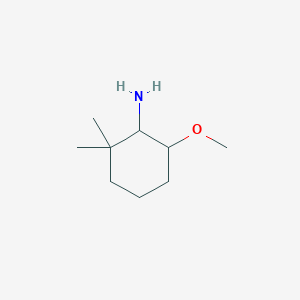
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2759770.png)
